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Compound of Interest

Compound Name: 2-cyano-N-hexylacetamide

Cat. No.: B1352038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-cyano-N-
hexylacetamide and a series of structurally related N-alkyl and N-cycloalkyl-2-

cyanoacetamides. The objective is to offer a comprehensive reference for the identification and

characterization of these compounds, which are valuable intermediates in organic and

medicinal chemistry. This document summarizes available spectroscopic data, outlines detailed

experimental protocols for data acquisition, and presents a logical workflow for spectroscopic

analysis.

While extensive experimental spectroscopic data for many related compounds are publicly

available, it is important to note that comprehensive experimental spectra for 2-cyano-N-
hexylacetamide are not readily found in publicly accessible databases. The data presented for

this compound are therefore based on typical expected values derived from the analysis of its

structural analogues.

Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) for 2-cyano-N-hexylacetamide and its related compounds. These tables are

designed for easy comparison of chemical shifts (δ) in ppm, coupling constants (J) in Hz,

vibrational frequencies (ν) in cm⁻¹, and mass-to-charge ratios (m/z).
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Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, unless otherwise specified)

Compound Name -CH₂-CN -NH-
Alkyl/Cycloalkyl
Protons

2-cyano-N-

hexylacetamide
~3.4 (s, 2H) ~6.0-7.0 (br s, 1H)

~3.2 (q, J=~7 Hz, 2H,

-NH-CH₂-), ~1.5

(quint, J=~7 Hz, 2H, -

NH-CH₂-CH₂-), ~1.3

(m, 6H, -(CH₂)₃-CH₃),

~0.9 (t, J=~7 Hz, 3H, -

CH₃)

2-cyano-N-

cyclohexylacetamide
3.42 (s, 2H)

6.45 (br d, J=7.9 Hz,

1H)

3.82 (m, 1H, -NH-

CH-), 1.05-2.00 (m,

10H, cyclohexyl -

CH₂-)

2-cyano-N-

methylacetamide
3.40 (s, 2H) 6.70 (br s, 1H)

2.85 (d, J=4.9 Hz, 3H,

-CH₃)

2-cyano-N-

ethylacetamide
3.39 (s, 2H) 6.60 (br s, 1H)

3.32 (dq, J=7.3, 5.7

Hz, 2H, -CH₂-), 1.18

(t, J=7.3 Hz, 3H, -

CH₃)

2-cyanoacetamide[1]
3.58 (s, 2H) (in

DMSO-d₆)

7.63 (br s, 1H), 7.32

(br s, 1H) (in DMSO-

d₆)

-

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, unless otherwise specified)
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Compound
Name

-CH₂-CN -CN -C=O
Alkyl/Cycloalk
yl Carbons

2-cyano-N-

hexylacetamide
~25 ~116 ~163

~40 (-NH-CH₂-),

~31, ~29, ~26,

~22, ~14 (-

(CH₂)₄-CH₃)

2-cyano-N-

cyclohexylaceta

mide[2]

27.2 116.1 162.1
48.9 (-NH-CH-),

32.7, 25.3, 24.6

2-cyano-N-

methylacetamide
25.5 116.5 163.5 26.8

2-cyano-N-

ethylacetamide
25.6 116.4 162.8 35.3, 14.5

2-

cyanoacetamide[

1]

26.2 116.8 168.1 (in D₂O) -

Table 3: FT-IR Spectroscopic Data (KBr Pellet or Neat)
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Compound
Name

ν(N-H) (cm⁻¹) ν(C-H) (cm⁻¹) ν(C≡N) (cm⁻¹) ν(C=O) (cm⁻¹)

2-cyano-N-

hexylacetamide
~3300 ~2930, ~2860 ~2260 ~1650

2-cyano-N-

cyclohexylaceta

mide

3295 2933, 2856 2258 1645

2-cyano-N-

methylacetamide
3300 2940 2260 1650

2-cyano-N-

ethylacetamide
3290 2975, 2935 2255 1648

2-

cyanoacetamide[

3]

3370, 3180 2950 2270 1660

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound Name Molecular Formula
Molecular Weight (
g/mol )

Key Fragment Ions
(m/z)

2-cyano-N-

hexylacetamide
C₉H₁₆N₂O 168.24

168 [M]⁺, 127, 98, 84,

69, 56, 41

2-cyano-N-

cyclohexylacetamide[

4]

C₉H₁₄N₂O 166.22
166 [M]⁺, 125, 98, 83,

67, 55, 41

2-cyano-N-

methylacetamide[5]
C₄H₆N₂O 98.10 98 [M]⁺, 57, 42, 41

2-cyano-N-

ethylacetamide
C₅H₈N₂O 112.13

112 [M]⁺, 71, 56, 44,

41

2-cyanoacetamide[6] C₃H₄N₂O 84.08 84 [M]⁺, 44, 41
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are intended to serve as a standard for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation:

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

For ¹³C NMR, a higher concentration (20-50 mg) may be required for a better signal-to-noise

ratio.

Transfer the solution to a clean, dry 5 mm NMR tube.

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for

chemical shift referencing.[7]

1.2. ¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans.

Spectral Width: 0-12 ppm.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed

by phase and baseline correction.
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1.3. ¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, depending on the sample concentration.

Spectral Width: 0-220 ppm.

Processing: Apply a Fourier transform with an exponential window function, followed by

phase and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
2.1. Sample Preparation:

KBr Pellet Method (for solids):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Neat (for liquids):

Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

2.2. Data Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer.

Parameters:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Procedure:

Acquire a background spectrum of the empty sample compartment (or the KBr pellet

holder with a blank KBr pellet).

Place the sample in the spectrometer and acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Sample Preparation:

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent

(e.g., dichloromethane, ethyl acetate).

3.2. Data Acquisition:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron

Ionization (EI) source.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a

rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Scan Speed: 2 scans/second.

Procedure:

Inject 1 µL of the sample solution into the GC.

The separated components eluting from the GC column are introduced into the MS for

ionization and mass analysis.

Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis and

comparison of chemical compounds.
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Compound Synthesis & Purification
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Caption: General workflow for spectroscopic analysis and comparison of chemical compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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